

# Characterization and Purity Profiling of CAS 1035242-26-9: A Technical Validation Guide

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## Compound of Interest

Compound Name: 4-Methyl-2-(methylthio)phenylboronic acid

CAS No.: 1451392-51-0

Cat. No.: B3241192

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## Executive Summary

In drug development, the label on a vial is a claim; the data in the dossier is the proof. For a compound designated CAS 1035242-26-9, establishing a "Definitive Identity" requires more than a single assay. It demands an orthogonal matrix of evidence that correlates molecular structure (NMR, MS) with bulk property behavior (HPLC, DSC). This guide defines the critical path for transforming this unknown or proprietary solid into a fully characterized Reference Standard.

## Structural Elucidation (Identity)

The first pillar of characterization is proving the molecule is what it claims to be. We employ a "Triangulation Strategy" where no single method is trusted in isolation.

## High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula and isotopic pattern.

- Methodology: Electrospray Ionization (ESI) in both positive and negative modes coupled with Q-TOF or Orbitrap detection.
- Acceptance Criteria: Mass accuracy < 5 ppm; Isotopic distribution matching theoretical simulation (critical for detecting halogenated impurities).

## Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon-hydrogen framework and stereochemistry.

- <sup>1</sup>H NMR (Proton): Integration of signals must match the proton count. Solvents like DMSO-d<sub>6</sub> or CDCl<sub>3</sub> are selected based on solubility, avoiding signal overlap with labile protons.
- <sup>13</sup>C NMR (Carbon): Confirms the carbon skeleton.
- 2D NMR (COSY, HSQC, HMBC): Required for complex molecules to establish connectivity between spin systems (e.g., proving a specific regioisomer in a heterocycle synthesis).

## Infrared Spectroscopy (FT-IR)

Objective: Identify functional group "fingerprints" (e.g., Carbonyls at 1650-1750 cm<sup>-1</sup>, Nitriles at 2200 cm<sup>-1</sup>). This serves as a rapid ID test for future batch release.

## Purity Profiling & Impurity Control

Purity is not a single number; it is the absence of impurities. We define purity through Chromatographic Purity (organic impurities) and Absolute Purity (assay).

## HPLC/UPLC Method Development

For a rigorous assessment, a gradient method is mandatory to elute both polar (early eluting) and non-polar (late eluting) impurities.

Table 1: Recommended UPLC Method Parameters for CAS 1035242-26-9

Parameter	Specification	Rationale
Column	C18 Reverse Phase (e.g., BEH C18, 1.7 $\mu$ m, 2.1 x 100 mm)	Standard stationary phase for hydrophobic small molecules; 1.7 $\mu$ m particle size ensures high resolution.
Mobile Phase A	0.1% Formic Acid or TFA in Water	Acidic pH suppresses ionization of acidic groups, sharpening peaks.
Mobile Phase B	Acetonitrile (MeCN) or Methanol	MeCN provides lower backpressure and often sharper peaks than MeOH.
Gradient	5% B to 95% B over 10-15 min	"Scouting gradient" ensures all components, from starting materials to dimers, are eluted.
Detection	PDA (210-400 nm) + MS	Dual detection: UV for quantification, MS for impurity identification.
Flow Rate	0.3 - 0.5 mL/min	Optimized for UPLC efficiency (Van Deemter curve).
Temperature	40°C	Reduces mobile phase viscosity and improves mass transfer kinetics.

## Impurity Limits (ICH Q3A)

- Reporting Threshold: > 0.05% (Must be reported).
- Identification Threshold: > 0.10% (Structure must be elucidated).
- Qualification Threshold: > 0.15% (Toxicity data required).

## Solid State Characterization

A pure molecule can exist in multiple crystal forms (polymorphs), which can drastically affect bioavailability and stability.

- X-Ray Powder Diffraction (XRPD): The "fingerprint" of the crystal lattice. Essential to ensure the synthesized batch matches the desired polymorph (e.g., Form I vs. Form II).
- Differential Scanning Calorimetry (DSC): Determines melting point and detects amorphous content (glass transition,  $T_g$ ). A sharp melting endotherm indicates high crystalline purity.

## Experimental Protocols

### Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Assay

Scope: Determination of % Area Purity and Assay vs. Standard.

- Preparation of Diluent: Mix Water:Acetonitrile (50:50 v/v). Degas by sonication for 10 mins.
- Standard Preparation: Accurately weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).
- Sample Preparation: Accurately weigh 10.0 mg of CAS 1035242-26-9 sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
- System Suitability: Inject the Standard solution 5 times.
  - Requirement: %RSD of peak area  $\leq 2.0\%$ .
  - Requirement: Tailing factor (T)  $\leq 1.5$ .
- Analysis: Inject Sample solution in duplicate. Record chromatograms for at least 3x the retention time of the main peak.
- Calculation:

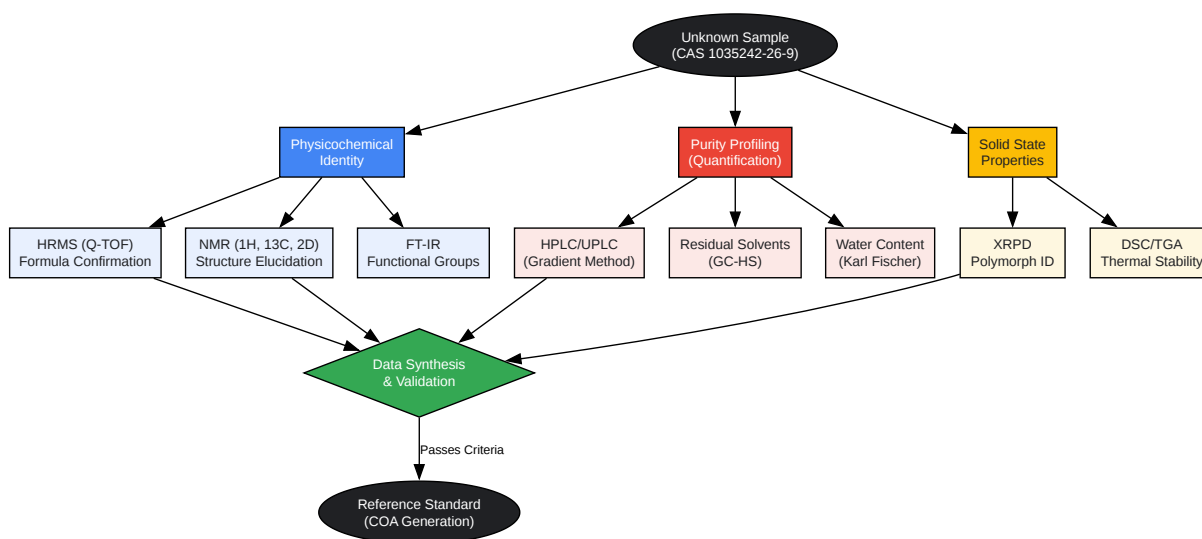
### Protocol B: $^1\text{H-NMR}$ Characterization

Scope: Structural confirmation.

- Solvent Selection: Test solubility in DMSO-d6 (0.6 mL). If insoluble, try CDCl<sub>3</sub> or MeOD.
- Sample Prep: Dissolve ~5-10 mg of sample in the deuterated solvent. Ensure the solution is clear and free of suspended solids (filter if necessary).
- Acquisition:
  - Instrument: 400 MHz or higher.
  - Scans: 16 to 64 (to ensure high S/N ratio).
  - Relaxation Delay (d1):  $\geq 1.0$  sec (ensure quantitative integration).
- Processing: Phase correct and baseline correct. Reference the solvent residual peak (e.g., DMSO at 2.50 ppm). Integrate all distinct signals.

## Visualization: Characterization Workflow

The following diagram illustrates the logical flow for validating a New Chemical Entity (NCE) or proprietary compound like CAS 1035242-26-9.



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Figure 1: Integrated analytical workflow for the structural validation and purity assignment of a pharmaceutical intermediate.

## References

- International Council for Harmonisation (ICH).Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[[Link](#)]
- International Council for Harmonisation (ICH).Q3A(R2): Impurities in New Drug Substances. [[Link](#)]
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